4-Fluorophenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl sulfide
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Description
4-Fluorophenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl sulfide is a useful research compound. Its molecular formula is C20H16FNO2S2 and its molecular weight is 385.47. The purity is usually 95%.
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Biological Activity
4-Fluorophenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl sulfide, also referred to by its CAS number 477869-73-1, is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its effectiveness and applications in various biological contexts.
The compound's molecular formula is C20H16FNO2S2 with a molecular weight of 385.47 g/mol. It features a nitro group, sulfide linkages, and aromatic rings, which contribute to its reactivity and biological interactions. The predicted boiling point is approximately 532.6 °C, and it has a density of about 1.34 g/cm³ .
The biological activity of this compound primarily revolves around its interaction with specific cellular pathways:
- Target Interactions : The compound is known to interact with various proteins involved in signaling pathways, particularly those related to cancer progression and cell proliferation.
- Wnt/β-catenin Pathway : Similar compounds have been shown to influence the Wnt/β-catenin signaling pathway by promoting the degradation of β-catenin, which is crucial for regulating gene transcription and cellular adhesion.
Biological Activity
Research findings indicate that this compound exhibits several biological activities:
- Anticancer Properties : Studies have demonstrated that this compound can selectively decrease the viability of Wnt-dependent cancer cells while having minimal effects on normal human cells. This selectivity suggests potential therapeutic applications in targeting specific cancer types.
- Enzyme Interaction : The compound may also interact with enzymes crucial for metabolic processes, potentially affecting drug metabolism and efficacy .
Case Studies
Several case studies have explored the biological implications of this compound:
- Cell Viability Assays : In vitro studies using various cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell proliferation rates, indicating its potential as an anticancer agent.
- Mechanistic Studies : Further investigations into the molecular mechanisms revealed that the compound induces apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction.
- Synergistic Effects : Combination therapies involving this compound with other chemotherapeutics have shown enhanced efficacy in reducing tumor growth in preclinical models.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
4-[(4-fluorophenyl)sulfanylmethyl]-1-(4-methylphenyl)sulfanyl-2-nitrobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FNO2S2/c1-14-2-7-18(8-3-14)26-20-11-4-15(12-19(20)22(23)24)13-25-17-9-5-16(21)6-10-17/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYBSDYGWAGIIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)CSC3=CC=C(C=C3)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.